molecular formula C8H9BrN2O B118600 4-Bromo-3-methylbenzohydrazide CAS No. 148672-43-9

4-Bromo-3-methylbenzohydrazide

Cat. No.: B118600
CAS No.: 148672-43-9
M. Wt: 229.07 g/mol
InChI Key: BFJALHSTCHFUMF-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzohydrazide is an organic compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 g/mol. It belongs to the class of hydrazides, which are characterized by the presence of the functional group -CONHNH2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylbenzohydrazide typically involves the reaction of 4-bromo-3-methylbenzoic acid with hydrazine hydrate. One common method includes the following steps :

    Starting Material: 4-bromo-3-methylbenzoic acid.

    Reagent: Hydrazine hydrate.

    Solvent: Ethyl acetate.

    Reaction Conditions: The reaction is carried out at 0°C to 30°C for 18 hours under an inert atmosphere.

The reaction proceeds as follows:

4-bromo-3-methylbenzoic acid+hydrazine hydrateThis compound\text{4-bromo-3-methylbenzoic acid} + \text{hydrazine hydrate} \rightarrow \text{this compound} 4-bromo-3-methylbenzoic acid+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylbenzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agriculture: The compound has been explored for its potential use as a pesticide or herbicide.

    Materials Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes, leading to the accumulation of specific metabolites and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylbenzoic acid
  • 4-Bromobenzohydrazide
  • 3-Methylbenzohydrazide

Uniqueness

4-Bromo-3-methylbenzohydrazide is unique due to the presence of both bromine and methyl groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Biological Activity

4-Bromo-3-methylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and a methyl group attached to a benzene ring, contributing to its unique chemical reactivity. Its chemical formula is C8H9BrN2C_8H_9BrN_2, with a molecular weight of approximately 217.07 g/mol. The presence of the hydrazide functional group enhances its potential for biological interactions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Moderate inhibition
Escherichia coli64Moderate inhibition
Klebsiella pneumoniae32Moderate inhibition

These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Properties

Recent studies have explored the compound's potential as an anticancer agent. It has been shown to induce autophagic cell death in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism involves inhibition of the mTOR pathway, which is critical for cell growth and proliferation.

In a study focusing on 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives, it was found that these compounds could significantly inhibit TNBC cell proliferation and induce apoptosis through autophagy activation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions in pathogens.
  • Free Radical Scavenging : It exhibits antioxidant properties, which may protect cells from oxidative stress-related damage.
  • Cellular Signaling Modulation : The compound can modulate signaling pathways related to cell survival and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various hydrazide derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant antibacterial activity with MIC values comparable to standard antibiotics .
  • Cancer Cell Studies : Research on the effects of this compound on MDA-MB-231 and MDA-MB-468 cell lines revealed that the compound induced significant cytotoxicity through autophagy and apoptosis pathways, suggesting its potential as an anticancer therapeutic .

Properties

IUPAC Name

4-bromo-3-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJALHSTCHFUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397880
Record name 4-Bromo-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148672-43-9
Record name 4-Bromo-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

500 mL trifluor acetic acid was added to 70 g N′-(4-bromo-3-methyl-benzoyl)-hydrazinecarboxylic acid tert-butyl ester in 1 L dichlormethane. The reaction was stirred 1 h at RT and evaporated. The residue was basicfied with 1N sodiumhydroxide and extracted with saturated sodiumchloride solution and tetrahyrofuran. The organic layer was evaporated and the residue crystallized with ethyl acetate to give 25 g desired product.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
N′-(4-bromo-3-methyl-benzoyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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